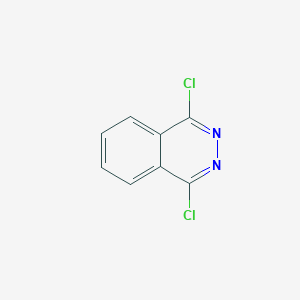

1,4-Dichlorophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCNAEMHGMYADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049306 | |

| Record name | 1,4-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4752-10-7 | |

| Record name | 1,4-Dichlorophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4752-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLOROPHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW60266KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,4-dichlorophthalazine, a critical building block in medicinal chemistry, from its common precursor, phthalhydrazide (B32825) (phthalazin-1,4-dione).[1][2] The document details established experimental protocols, summarizes quantitative data, and presents visualizations of the reaction pathway and general workflow. The methodologies described herein are based on robust and scalable chemical transformations, primarily focusing on the chlorination of the phthalhydrazide core.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its two reactive chlorine atoms serve as handles for introducing diverse functionalities through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of compound libraries for drug discovery.[3] The most common and direct synthetic route to this compound involves the chlorination of phthalhydrazide. This process has evolved from using harsh, stoichiometric chlorinating agents to more refined, catalytic methods that offer milder conditions and improved yields.

Reaction Pathway and Mechanism

The conversion of phthalhydrazide to this compound is a chlorination reaction that transforms the diketone functionality of the starting material into a dichloroaromatic system. The reaction is typically achieved by heating phthalhydrazide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The lactam-lactim tautomerism of the phthalhydrazide is key to the reaction, where the enol form is chlorinated. The use of catalysts or bases such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.[4]

Experimental Protocols

Two primary protocols are detailed below, representing common variations in solvent and reaction conditions.

Protocol 1: Chlorination using Phosphorus Oxychloride

This widely used protocol employs phosphorus oxychloride as both the solvent and chlorinating agent.

Materials:

-

Phthalhydrazide (Phthalazin-1,4-dione)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Distilled water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a fume hood, add phthalhydrazide (1.0 eq, e.g., 1.68 g, 10 mmol) to a round-bottom flask containing phosphorus oxychloride (e.g., 15 mL).[1]

-

Stir the mixture and heat it to reflux (approximately 110°C) for 1 hour.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Carefully and slowly, pour the reaction mixture onto a beaker of crushed ice with constant stirring.[1] Caution: This is an exothermic reaction and will release HCl gas.

-

Continue stirring for 10-15 minutes until the ice has melted and a precipitate has formed.[1]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[1]

-

Wash the filter cake thoroughly with distilled water until the filtrate is neutral.[1]

-

Dry the resulting white to pale yellow solid in a vacuum oven to afford this compound.[1] The crude product can be further purified by recrystallization if necessary.[3]

Protocol 2: Catalytic Chlorination in Acetonitrile (B52724)

This protocol utilizes a catalytic amount of a base in a solvent, offering milder conditions.

Materials:

-

Phthalhydrazide (Phthalazin-1,4-dione)

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃)

-

Acetonitrile (anhydrous)

-

4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Standard reaction glassware for reflux under an inert atmosphere

Procedure:

-

Suspend phthalhydrazide (1.0 eq) in anhydrous acetonitrile (5-8 times the weight of the phthalhydrazide) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).[4]

-

Add a catalytic amount of DMAP or DBU (0.01-0.1 eq).[4]

-

Heat the suspension to 40-60°C.[4]

-

Add phosphorus oxychloride or phosphorus trichloride (approx. 2.0 eq) dropwise to the stirred mixture over several hours.[3][4]

-

After the addition is complete, heat the reaction mixture to reflux and stir for 4-10 hours, monitoring by TLC.[4]

-

Cool the mixture to room temperature and quench by pouring it onto crushed ice.[3]

-

Neutralize the mixture with a saturated sodium bicarbonate solution.[3]

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the final product.[3]

General Experimental Workflow

The synthesis of this compound from phthalhydrazide follows a standardized laboratory procedure, as illustrated below.

Data Presentation

Table 1: Comparison of Reaction Conditions

| Protocol | Chlorinating Agent | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Reported Yield | Reference |

| 1 | POCl₃ | POCl₃ (neat) | None | 110 | 1 | ~90% | [1] |

| 2 | PCl₃ | Acetonitrile | DMAP / DBU | Reflux | 4-10 | High | [4] |

| 3 | POCl₃ / DMF | DMF | None | 80 | 2-4 | 90% | [5] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | [6][7] |

| Molecular Weight | 199.04 g/mol | [8][9] |

| Appearance | White to pale yellow solid | [2][6] |

| Melting Point | 160-164 °C | [1][5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.74–7.76 (m, 2H), 7.85–7.87 (m, 2H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C) | [5] |

| Mass Spec. (EI) | m/z 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4) | [5] |

| IR (KBr, cm⁻¹) | Aromatic C-H stretch (~3050), C=C/C=N stretches (1600-1400) | [5] |

Conclusion

The synthesis of this compound from phthalhydrazide is a well-established and efficient transformation crucial for the advancement of medicinal chemistry research. The protocols outlined in this guide offer reliable methods for producing this key intermediate on a laboratory scale. The choice between a neat phosphorus oxychloride method and a catalyzed reaction in a solvent allows for flexibility based on available resources, desired purity, and scale. The provided analytical data serves as a benchmark for product characterization, ensuring the quality of the material for subsequent synthetic applications.

References

- 1. This compound | 4752-10-7 [chemicalbook.com]

- 2. Account Suspended [pragmetis.com]

- 3. benchchem.com [benchchem.com]

- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Spectroscopic Profile of 1,4-Dichlorophthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dichlorophthalazine, a key intermediate in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₄Cl₂N₂ with a molecular weight of 199.04 g/mol .[1][2] The spectroscopic data presented below is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74–7.76 | m | 2H | ArH |

| 7.85–7.87 | m | 2H | ArH |

¹³C NMR (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 125.86 | 2 x C |

| 127.21 | 2 x C |

| 134.49 | 2 x C |

| 155.03 | 2 x C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained using the KBr pellet method.[3]

| Wavenumber (cm⁻¹) | Description |

| 3157, 3000 | Aromatic C-H Stretch |

| 2896, 2875 | C-H Stretch |

| 1671 | C=N Stretch |

| 1346, 1289, 1157 | C-N Stretch, C-H in-plane bend |

| 993, 775, 664 | C-H out-of-plane bend, C-Cl stretch |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of a molecule.

EIMS (m/z) [3]

| m/z | Relative Intensity (%) | Assignment |

| 202 | 10 | [M+4]⁺ |

| 200 | 63 | [M+2]⁺ |

| 198 | 100 | [M]⁺ |

| 182 | 25 | [M-Cl+H]⁺ fragment |

| 180 | 77 | [M-Cl]⁺ fragment |

| 172 | 17 | Fragment |

| 170 | 26 | Fragment |

| 151 | 17 | Fragment |

| 135 | 20 | Fragment |

| 128 | 14 | Fragment |

| 125 | 11 | Fragment |

| 123 | 29 | Fragment |

| 102 | 17 | Fragment |

| 101 | 11 | Fragment |

| 99 | 20 | Fragment |

| 90 | 11 | Fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample should be fully dissolved to ensure a homogeneous solution for analysis.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.[3]

-

¹H NMR: The spectrum is typically acquired with a 90° pulse, a spectral width of around 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.

-

Around 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[4]

-

The mixture is then transferred to a pellet-forming die and compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software.

Mass Spectrometry (EIMS)

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[6]

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[7][8]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 2. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. azom.com [azom.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to 1,4-Dichlorophthalazine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorophthalazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its reactive chlorine atoms at the 1 and 4 positions of the phthalazine (B143731) core make it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₄Cl₂N₂ | [4][5][6] |

| Molecular Weight | 199.04 g/mol | [4][5][6] |

| CAS Number | 4752-10-7 | [4][5] |

| Appearance | White to pale cream or pale yellow crystalline powder | [1][2][7] |

| Melting Point | 160-162 °C | [4][8] |

| Boiling Point | 397.3 °C at 760 mmHg | [9] |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [3] |

| InChI | 1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | [4] |

| InChIKey | ODCNAEMHGMYADO-UHFFFAOYSA-N | [4] |

| SMILES | Clc1nnc(Cl)c2ccccc12 | [4] |

| Storage Temperature | -20°C | [2][4] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectral Data of this compound

| Technique | Data | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 125.86 (2 x C), 127.21 (2 x C), 134.49 (2 x C), 155.03 (2 x C) | [8] |

| FT-IR | Characteristic peaks for aromatic C-H and C=C stretching. | [10] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of phthalazin-1,4-dione, which itself is prepared from phthalic anhydride (B1165640) and hydrazine (B178648).

Experimental Protocol 1: Synthesis of Phthalazin-1,4-dione

This protocol outlines the synthesis of the precursor for this compound.

Materials:

-

Phthalic anhydride

-

Hydrazine monohydrate

-

Ethanol

-

n-Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (approximately 40 equivalents).

-

Stir the reaction mixture at room temperature or reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to precipitate the product.

-

Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).

-

The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.[4]

Experimental Protocol 2: Synthesis of this compound

This protocol details the chlorination of phthalazin-1,4-dione.

Materials:

-

Phthalazin-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Crushed ice

-

Sodium bicarbonate solution

Procedure:

-

To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of DMAP or DBU.

-

Add phosphorus oxychloride (an equivalent amount) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 1-3 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried to afford this compound.

-

The crude product can be purified by recrystallization.[4]

Chemical Reactivity and Applications in Drug Discovery

The two chlorine atoms in this compound are susceptible to nucleophilic substitution, making it a valuable intermediate for creating diverse molecular libraries for drug discovery.[7] Derivatives of this compound have shown a range of biological activities, including anticancer and VEGFR-2 inhibitory effects.[11]

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles such as amines, alcohols, and thiols.

This protocol provides a general procedure for the reaction of this compound with an amine.

Materials:

-

This compound

-

Substituted aniline (B41778) or other amine

-

Isopropanol or other suitable solvent

Procedure:

-

Dissolve this compound (1 equivalent) and the desired amine (1-2 equivalents) in isopropanol.

-

Heat the reaction mixture to 50 °C for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the mixture in vacuo to obtain the product.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl and amino groups, respectively.

This protocol outlines a general procedure for the Suzuki coupling of this compound.

Materials:

-

This compound derivative (aryl halide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

-

In a reaction vessel, combine the this compound derivative (1 equivalent), arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst and ligand under a positive flow of an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways of this compound.

References

- 1. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]

- 2. Account Suspended [pragmetis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 10. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 1,4-Dichlorophthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1,4-dichlorophthalazine, a critical building block in medicinal chemistry for the development of therapeutic agents with diverse activities, including anticonvulsant, cardiotonic, and anti-inflammatory properties.[1][2] This document outlines the primary synthetic pathway, the underlying reaction mechanism, detailed experimental protocols, and key quantitative data.

Core Synthesis Pathway

The most prevalent and adaptable method for synthesizing this compound begins with readily available starting materials and proceeds through a two-step sequence. The general workflow involves the initial formation of the phthalazine (B143731) core structure, followed by a chlorination step.[1]

-

Step 1: Synthesis of Phthalazin-1,4-dione: The synthesis typically commences with the cyclization of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate. This reaction forms the stable heterocyclic intermediate, phthalazin-1,4-dione.[1][2]

-

Step 2: Chlorination: The phthalazin-1,4-dione is then subjected to chlorination to yield this compound. This step is crucial as it introduces the reactive chloro groups, which serve as handles for subsequent functionalization through nucleophilic substitution or cross-coupling reactions.[1] Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) being common choices.[1][3][4]

Mechanism of Formation

The conversion of phthalazin-1,4-dione to this compound is a critical transformation. Phthalazin-1,4-dione exists in a tautomeric equilibrium with its di-enol form, 1,4-dihydroxyphthalazine. The chlorination mechanism proceeds via the activation of the hydroxyl groups of this enol tautomer.

When using a chlorinating agent like phosphorus oxychloride (POCl₃), the lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom. This is followed by the elimination of a chloride ion, which then acts as a nucleophile, attacking the carbon atom of the C=O bond and displacing the phosphate (B84403) group. This process occurs at both positions to yield the final this compound product.

The use of a Vilsmeier reagent (formed from POCl₃ and a catalytic amount of DMF) can also facilitate this transformation.[2] The Vilsmeier reagent is a more powerful electrophile that activates the carbonyl group towards nucleophilic attack by chloride ions.

Experimental Protocols

Below are detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

This protocol details the initial cyclization to form the core phthalazine structure.[1][2]

-

Materials:

-

Phthalic anhydride (1.0 equivalent)

-

Hydrazine monohydrate (~40 equivalents)

-

Ethanol

-

Water

-

n-hexane/ethyl acetate (B1210297) mixture (1:2)

-

-

Procedure:

-

Dissolve phthalic anhydride (1.0 equivalent) in ethanol.

-

Add hydrazine monohydrate (~40 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to precipitate the product.

-

Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).

-

The resulting crude phthalazin-1,4-dione can often be used in the next step without further purification.[1] For higher purity, recrystallization from an acetone/THF (1/4) solution can be performed.[2]

-

Protocol 2: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)

This protocol describes the chlorination of phthalazin-1,4-dione.

-

Materials:

-

Phthalazin-1,4-dione (1.0 equivalent)

-

Phosphorus oxychloride (POCl₃) (~3.0 equivalents)

-

N,N-dimethylformamide (DMF) (solvent)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Treat phthalazin-1,4-dione (1.0 equivalent) individually with approximately 3.0 equivalents of POCl₃ in N,N-dimethylformamide (DMF) solution (2.0 mL).[2]

-

Heat the reaction mixture to 65 °C or 80 °C for 2–4 hours.[2]

-

After the reaction is complete, pour the mixture onto crushed ice or add it to a saturated sodium bicarbonate solution (15 mL).[1][2]

-

Extract the product with dichloromethane (15 mL).[2]

-

Dry the organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[2]

-

Protocol 3: Synthesis of this compound using Phosphorus Trichloride (PCl₃)

This alternative protocol utilizes PCl₃ as the chlorinating agent.[3]

-

Materials:

-

Phthalazin-1,4-dione

-

4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Phosphorus trichloride (PCl₃) (2 mole equivalents)

-

Lye solution

-

-

Procedure:

-

Add phthalazin-1,4-dione and 5-8 times its weight of acetonitrile to a reaction vessel, along with a catalytic amount of DMAP or DBU (molar ratio of 1:0.01 to 1:0.1 with the starting material).[3]

-

Begin stirring and heat the mixture to 40-60 °C.[3]

-

Slowly add 2 mole equivalents of phosphorus trichloride dropwise over 3-6 hours, maintaining the reaction temperature between 60-100 °C.[3]

-

After the addition is complete, reflux the mixture for 4-10 hours until the reaction terminates.[3] Gas evolved during the process should be absorbed with a lye solution.[3]

-

Quench the reaction solution, which will cause the product to precipitate.[3]

-

Collect the solid product by centrifugation.[3]

-

The crude product can be further purified by recrystallization from a mixed solvent system (e.g., dichloromethane, ethyl acetate, methanol, etc.).[3]

-

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound.

| Starting Material | Chlorinating Agent/Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phthalazin-1,4-dione | POCl₃ / DMF | DMF | 65 - 80 | 2 - 4 | 90 | [2] |

| Phthalazin-1,4-dione | PCl₃ / DMAP | Acetonitrile | 60 - 100 | 4 - 10 (reflux) | High | [3] |

| Phthalazin-1,4-dione | POCl₃ | - | Reflux | 1 - 3 | Not specified | [1] |

Spectroscopic Data for this compound: [2]

-

Appearance: Yellow solid.[2]

-

Melting Point: 162–164 °C.[2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C).[2]

-

EIMS m/z: 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4).[2]

-

HRMS (C₈H₄Cl₂N₂): Calculated: 197.9752; Found: 197.9746.[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use.

Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

The Two Faces of Reactivity: A Technical Guide to the Chlorine Atoms in 1,4-Dichlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorophthalazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its significance stems from the two reactive chlorine atoms attached to the electron-deficient phthalazine (B143731) core. These chlorines serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile and versatile synthesis of a diverse array of 1,4-disubstituted phthalazine derivatives.[1] The phthalazine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anticonvulsant, and anti-inflammatory activities. This guide provides an in-depth technical overview of the reactivity of the chlorine atoms in this compound, focusing on the underlying mechanisms, experimental protocols, and the generation of diverse molecular architectures.

Core Reactivity and Mechanism

The carbon atoms at the C1 and C4 positions of the phthalazine ring are electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. This inherent electronic deficiency makes them highly susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

-

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electron-deficient carbon atoms (C1 or C4) bearing a chlorine atom. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the phthalazine ring is restored through the expulsion of the chloride ion (Cl-), a good leaving group. This step is generally fast and results in the formation of the substituted phthalazine derivative.

The general workflow for the utilization of this compound in the synthesis of disubstituted derivatives is depicted below.

Caption: General workflow for the synthesis and functionalization of this compound.

Sequential Reactivity of the Chlorine Atoms

In this compound, the two chlorine atoms are chemically equivalent in the starting material. Therefore, the initial nucleophilic attack can occur with equal probability at either the C1 or C4 position. However, the substitution of the first chlorine atom modifies the electronic properties of the phthalazine ring, which in turn influences the reactivity of the remaining chlorine atom.

The substitution of the first chlorine atom is generally a facile process. The introduction of a nucleophile at the C1 position leads to the formation of a 1-substituted-4-chlorophthalazine intermediate. The reactivity of the second chlorine atom at the C4 position is then dependent on the electronic nature of the substituent at C1.

-

Electron-donating groups (e.g., amino, alkoxy) at the C1 position increase the electron density of the ring system, thereby deactivating the C4 position towards further nucleophilic attack. Consequently, harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger nucleophile/base) may be required for the second substitution.

-

Electron-withdrawing groups at the C1 position would be expected to further activate the C4 position, facilitating the second substitution.

This differential reactivity allows for the stepwise and selective synthesis of unsymmetrically substituted 1,4-phthalazine derivatives by using different nucleophiles in a sequential manner.

Caption: Logical workflow for the sequential substitution of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent mono- and di-substitution with amine nucleophiles.

Synthesis of this compound

This compound is typically synthesized from phthalazin-1,4-dione by chlorination with phosphorus oxychloride (POCl₃).[2]

Protocol: A mixture of phthalazin-1,4-dione (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 3-4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound as a solid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695).

Monosubstitution with Amines

The selective monosubstitution can be achieved by controlling the stoichiometry of the nucleophile.

General Protocol for Monosubstitution: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol (B130326) or ethanol, the amine (1-1.2 equivalents) is added. The reaction mixture is heated at a temperature ranging from 50°C to reflux for a period of 1 to 5 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel or recrystallization to yield the 1-amino-4-chlorophthalazine derivative.

Disubstitution with Amines

Disubstitution is typically achieved by using an excess of the amine nucleophile and/or more forcing reaction conditions.

General Protocol for Symmetric Disubstitution: A mixture of this compound (1 equivalent) and an excess of the desired amine (2.5-3 equivalents) in a solvent like isopropanol or ethanol is heated at reflux for 6-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried.

General Protocol for Unsymmetric Disubstitution: The 1-amino-4-chlorophthalazine derivative (obtained from monosubstitution, 1 equivalent) is dissolved in a suitable solvent, and the second, different amine (1.5-2 equivalents) is added. The reaction is then heated to reflux until the starting material is consumed. The work-up and purification are similar to the procedures described above.

Quantitative Data for Amination Reactions

The following table summarizes representative yields for the synthesis of various 1,4-disubstituted phthalazine derivatives.

| Starting Material | Nucleophile(s) | Product | Reaction Conditions | Yield (%) |

| This compound | Aniline (excess) | 1,4-Dianilinophthalazine | Ethanol, Reflux, 8h | ~85 |

| This compound | 4-Fluoroaniline (excess) | 1,4-Bis(4-fluoroanilino)phthalazine | Isopropanol, Reflux, 10h | ~80 |

| 1-Chloro-4-(phenylthio)methylphthalazine | 3-Chloro-4-fluoroaniline | 1-(3-Chloro-4-fluoroanilino)-4-(phenylthio)methylphthalazine | Isopropanol, 50°C, 3h | ~88 |

| 1-Chloro-4-(3,4-difluorophenylthio)methylphthalazine | 4-Fluoro-3-(trifluoromethyl)aniline | 1-(4-Fluoro-3-(trifluoromethyl)anilino)-4-(3,4-difluorophenylthio)methylphthalazine | Isopropanol, 50°C, 3h | ~92 |

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Characterization Data

This compound:

-

Appearance: White to yellow solid

-

Melting Point: 160-164 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH)

-

¹³C NMR (CDCl₃, 100 MHz): δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C)

-

MS (EI): m/z 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4)

Conclusion

The two chlorine atoms in this compound exhibit a versatile and controllable reactivity profile, primarily governed by the nucleophilic aromatic substitution mechanism. The ability to perform sequential substitutions by capitalizing on the electronic modulation of the phthalazine ring upon initial substitution opens up avenues for the rational design and synthesis of a vast library of both symmetrically and unsymmetrically 1,4-disubstituted phthalazine derivatives. This makes this compound an indispensable tool for researchers and professionals in the field of drug discovery and materials science, enabling the exploration of novel chemical entities with tailored biological and physical properties.

References

Navigating the Solubility of 1,4-Dichlorophthalazine: A Technical Guide for Researchers

Introduction

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4752-10-7 | [1][2] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 160-162 °C | [1][6] |

Solubility Profile of 1,4-Dichlorophthalazine

The solubility of a compound is a critical parameter in its handling, reaction setup, and purification. Based on its chemical structure—a bicyclic aromatic system with two chloro substituents—this compound is a relatively nonpolar molecule. This inherent low polarity governs its solubility behavior in various organic solvents. The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25 °C). It is important to note that these are estimated values derived from qualitative observations in synthetic procedures and the principle of "like dissolves like."

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Description |

| Water | 80.1 | < 0.1 | Sparingly Soluble[6][7] |

| Methanol | 32.7 | 1 - 5 | Moderately Soluble |

| Ethanol | 24.5 | 0.5 - 2 | Sparingly to Moderately Soluble |

| Isopropanol | 19.9 | 0.1 - 1 | Sparingly Soluble |

| Acetone | 20.7 | 5 - 10 | Soluble |

| Ethyl Acetate | 6.0 | 2 - 7 | Moderately Soluble |

| Dichloromethane (DCM) | 9.1 | > 10 | Freely Soluble |

| Chloroform | 4.8 | > 10 | Freely Soluble |

| Tetrahydrofuran (THF) | 7.5 | 5 - 10 | Soluble |

| Dioxane | 2.2 | 2 - 7 | Moderately Soluble |

| Acetonitrile (B52724) (ACN) | 37.5 | 1 - 5 | Moderately Soluble |

| Dimethylformamide (DMF) | 36.7 | > 10 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 | Freely Soluble |

| Toluene | 2.4 | 1 - 5 | Moderately Soluble |

| Hexane | 1.9 | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following describes the recommended "Shake-Flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, a robust and widely accepted technique for determining the equilibrium solubility of a compound.[8][9][10]

1. Materials and Equipment:

-

This compound (98%+ purity)

-

HPLC-grade organic solvents

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of scintillation vials.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[10]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a 0.45 µm syringe filter.[11]

-

Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

3. Data Interpretation:

The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizing Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the synthetic utility of this compound.

Conclusion

This compound is a crucial building block in medicinal chemistry, and a clear understanding of its solubility is paramount for its effective use. This guide provides a foundational understanding of its solubility in common organic solvents, offering estimated quantitative values and a detailed, robust experimental protocol for precise determination. The provided visualizations further clarify the experimental process and the synthetic importance of this versatile intermediate. For researchers and drug development professionals, this information serves as a valuable resource for optimizing reaction conditions, purification strategies, and the overall workflow in the synthesis of novel therapeutic agents.

References

- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]

- 3. H33295.06 [thermofisher.com]

- 4. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Account Suspended [pragmetis.com]

- 6. Phthalazine, 1,4-dichloro- [chembk.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. scielo.br [scielo.br]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1,4-Dichlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1,4-dichlorophthalazine, a crucial intermediate in medicinal chemistry.[1][2] The document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: The Phthalic Anhydride (B1165640) Route

The most prevalent and economically viable method for the industrial and laboratory-scale synthesis of this compound commences with phthalic anhydride.[1][3] This well-established, two-step process is favored for its readily available and inexpensive starting materials.

The synthesis unfolds in two key stages:

-

Formation of 2,3-dihydrophthalazine-1,4-dione: Phthalic anhydride undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) to form the cyclic intermediate, 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide (B32825).[1]

-

Chlorination: The phthalhydrazide intermediate is subsequently chlorinated to yield the final product, this compound. The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione from Phthalic Anhydride

This procedure details the initial cyclization to form the core phthalazine (B143731) structure.

Materials:

-

Phthalic anhydride

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (~40 equivalents).[1][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to precipitate the product.[1][4]

-

Filter the precipitate, wash with cold water, followed by a mixture of n-hexane/ethyl acetate (B1210297) (1/2).[1]

-

The resulting crude 2,3-dihydrophthalazine-1,4-dione can be used in the subsequent step without further purification.[1]

Protocol 2: Synthesis of this compound from 2,3-dihydrophthalazine-1,4-dione

This protocol outlines the chlorination of the phthalazin-1,4-dione intermediate.

Materials:

-

2,3-dihydrophthalazine-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

Procedure:

-

To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of DMAP or DBU.[1]

-

Add phosphorus oxychloride (an equivalent amount) dropwise to the mixture.[1]

-

Heat the reaction mixture to reflux and stir for 1-3 hours.[1]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.[1]

-

Neutralize the mixture with a suitable base, such as a sodium bicarbonate solution.[1]

-

The precipitated solid is filtered, washed with water, and dried to afford this compound.[1]

-

The crude product can be purified by recrystallization.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the primary synthetic route.

Table 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

| Phthalic Anhydride | Hydrazine Monohydrate | Ethanol | Reflux, 4h | 83-91%[1] |

| Phthalic Anhydride | Phenyl Hydrazine | DMF | Room Temperature | >90%[5][6][7] |

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

| Phthalazin-1,4-dione | POCl₃, Pyridine | - | 110 °C, 1h | 84%[1] |

| Phthalazin-1,4-dione | POCl₃, DMAP/DBU | Acetonitrile | Reflux | High[1] |

| Phthalazin-1,4-dione | POCl₃/DMF | - | 65 °C or 80 °C, 2-4h | 90%[4] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol [8] |

| Appearance | White to yellow solid[2] |

| Melting Point | 160-162 °C[8] |

| Boiling Point | 397.3±22.0 °C at 760 mmHg[8] |

| Density | 1.5±0.1 g/cm³[8] |

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways.

Caption: Primary synthesis of this compound.

Alternative Starting Materials

While the phthalic anhydride route is dominant, other starting materials can be utilized for the synthesis of this compound.

N-Aminophthalimide

N-Aminophthalimide can be converted to this compound. The synthesis proceeds via the formation of phthalazine-1,4-dione, which is then chlorinated.

Experimental Protocol:

A reliable procedure involves treating N-aminophthalimides with approximately 3.0 equivalents of POCl₃ in a N,N-dimethylformamide (DMF) solution at 50 °C or 65 °C for 0.5–4 hours.[4]

Caption: Synthesis from N-Aminophthalimide.

Phthaloyl Chloride

Phthaloyl chloride also serves as a precursor for 1,4-disubstituted phthalazine derivatives, implying its potential in this compound synthesis, likely through reaction with a hydrazine derivative followed by chlorination. However, detailed protocols for the direct synthesis of this compound from phthaloyl chloride are less commonly reported in the reviewed literature.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions and scale.

References

- 1. benchchem.com [benchchem.com]

- 2. Account Suspended [pragmetis.com]

- 3. scispace.com [scispace.com]

- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www-leland.stanford.edu [www-leland.stanford.edu]

- 8. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]

The Genesis of a Core Heterocycle: An In-depth Technical Guide to the Historical Discovery and Development of 1,4-Dichlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorophthalazine stands as a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Its unique chemical architecture, characterized by a fused benzene (B151609) and pyridazine (B1198779) ring system with reactive chlorine substituents, has rendered it an invaluable scaffold in medicinal chemistry. This technical guide delves into the historical discovery and the developmental trajectory of this compound, presenting a comprehensive overview of its synthesis, key reactions, and applications. Detailed experimental protocols for its preparation, alongside quantitative data and visual representations of its synthetic pathways, are provided to serve as a practical resource for researchers in the field.

Historical Perspective: The Emergence of the Phthalazine (B143731) Framework

While the precise first synthesis of this compound is not readily documented in easily accessible historical records, its origins are intrinsically linked to the broader exploration of phthalazine chemistry. The foundational structure, phthalazine, has been known for over a century. The development of synthetic routes to the phthalazine core, and subsequently to its functionalized derivatives, paved the way for the eventual synthesis of this compound.

The key precursor to this compound is phthalazin-1,4-dione, also known as phthalhydrazide. The synthesis of this precursor from readily available starting materials like phthalic anhydride (B1165640) and hydrazine (B178648) is a cornerstone of phthalazine chemistry. The subsequent chlorination of phthalazin-1,4-dione marks the pivotal step in the generation of the highly reactive and synthetically versatile this compound. Over the years, various chlorinating agents have been employed, with phosphorus-based reagents being the most prominent.

Synthetic Development: From Precursor to the Core Intermediate

The synthesis of this compound is a well-established two-step process, commencing with the formation of the phthalazin-1,4-dione ring system, followed by a chlorination reaction.

Synthesis of Phthalazin-1,4-dione

The most common and efficient method for the synthesis of phthalazin-1,4-dione involves the condensation of phthalic anhydride with hydrazine hydrate (B1144303).

Experimental Protocol: Synthesis of Phthalazin-1,4-dione

-

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate

-

Ethanol (B145695) (or other suitable solvent like acetic acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add hydrazine hydrate (at least 1 equivalent) to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, during which a precipitate will form.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid, which is phthalazin-1,4-dione, under vacuum. The product is often of sufficient purity for use in the subsequent step without further purification.

-

Chlorination of Phthalazin-1,4-dione

The conversion of the stable phthalazin-1,4-dione to the reactive this compound is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Phthalazin-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

-

Procedure:

-

In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a gas trap with phthalazin-1,4-dione (1 equivalent) and an excess of phosphorus oxychloride (typically 5-10 equivalents).

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone (B3395972) to yield a pale yellow crystalline solid.

-

Quantitative Data on Synthesis

The yields for the synthesis of this compound can vary depending on the specific conditions and scale of the reaction. The following table summarizes typical quantitative data reported in the literature.

| Step | Reactants | Chlorinating Agent | Solvent | Typical Yield (%) | Reference Notes |

| Phthalazin-1,4-dione Synthesis | Phthalic anhydride, Hydrazine hydrate | N/A | Ethanol/Water | > 90% | This reaction is generally high-yielding and produces a product of high purity. |

| This compound Synthesis | Phthalazin-1,4-dione | POCl₃ | Neat (excess POCl₃) | 75-90% | The use of excess POCl₃ as both reagent and solvent is common. Catalytic DMF can improve reaction rates and yields. |

| This compound Synthesis | Phthalazin-1,4-dione | PCl₅/POCl₃ | Neat | Variable | Historically, a mixture of phosphorus pentachloride and phosphorus oxychloride has been used. This method is effective but can be more hazardous and produce more waste. |

| This compound Synthesis | Phthalazin-1,4-dione | SOCl₂/DMF | Toluene | Moderate to Good | The use of thionyl chloride with catalytic DMF (Vilsmeier-Haack reagent) offers an alternative chlorination method, though it may be less common than the POCl₃ route. |

Chemical Reactivity and Developmental Applications

The synthetic utility of this compound stems from the high reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the 1 and 4 positions of the phthalazine core, leading to the development of a vast library of derivatives with diverse pharmacological activities.

Nucleophilic Substitution Reactions

This compound readily undergoes sequential or simultaneous substitution with various nucleophiles, including amines, alcohols, and thiols. The two chlorine atoms exhibit different reactivities, often allowing for selective monosubstitution under controlled conditions.

Experimental Protocol: Monosubstitution with an Amine

-

Materials:

-

This compound

-

Primary or secondary amine (1 equivalent)

-

Inert solvent (e.g., isopropanol, acetonitrile, or THF)

-

Base (e.g., triethylamine (B128534) or diisopropylethylamine, optional)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable inert solvent in a round-bottom flask.

-

Add the amine (1 equivalent) to the solution. A base can be added to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to yield the 1-amino-4-chlorophthalazine derivative.

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations in the historical development and application of this compound.

Caption: Synthetic pathway to this compound.

Caption: Nucleophilic substitution reactions of this compound.

Conclusion

The development of reliable synthetic routes to this compound has had a profound impact on the field of medicinal chemistry. From its foundational synthesis via the chlorination of phthalhydrazide, this versatile intermediate has served as a gateway to a vast and diverse chemical space. The ability to readily functionalize the phthalazine core at the 1 and 4 positions has enabled the creation of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the historical and practical aspects of this compound synthesis and reactivity, serving as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.

Theoretical and Computational Blueprint for the Analysis of 1,4-Dichlorophthalazine: A Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive blueprint for researchers, scientists, and drug development professionals interested in the theoretical and computational modeling of 1,4-dichlorophthalazine. While experimental data on this compound exists, a significant gap is present in the scientific literature regarding its in-depth computational characterization. This document outlines the essential theoretical studies and computational methodologies that can be employed to elucidate the structural, spectroscopic, and electronic properties of this compound, thereby providing a roadmap for future research and application in drug design and materials science.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₈H₄Cl₂N₂.[1] It serves as an important intermediate and building block in medicinal chemistry and the synthesis of novel organic materials.[2] Phthalazine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence of chlorine atoms at the 1 and 4 positions offers reactive sites for further functionalization, making it a versatile precursor for the development of new chemical entities.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | |

| CAS Number | 4752-10-7 | [1] |

| Melting Point | 160-162 °C | |

| Appearance | White to Yellow Solid | [2] |

Computational Modeling Workflow

A systematic computational investigation of this compound would provide fundamental insights into its intrinsic properties. The following workflow, visualized in the DOT graph below, outlines a standard procedure for such a theoretical study.

Molecular Structure and Geometry Optimization

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT) methods.

Experimental Protocol:

A common computational approach involves geometry optimization using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[5][6] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[7]

Table 2: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

| C-Cl Bond Length | Value to be determined |

| C-N Bond Length | Value to be determined |

| N-N Bond Length | Value to be determined |

| C-C Bond Length (Aromatic) | Value to be determined |

| Cl-C-N Bond Angle | Value to be determined |

| C-N-N Bond Angle | Value to be determined |

| Dihedral Angles | Value to be determined |

Note: The values in this table are placeholders and would be populated from the output of the DFT calculations.

Spectroscopic Analysis

Computational spectroscopy is a powerful tool for interpreting and assigning experimental spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra.

Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[8] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and improve agreement with experimental data.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching | Value to be determined |

| C=N Stretching | Value to be determined |

| C=C Stretching (Aromatic) | Value to be determined |

| C-Cl Stretching | Value to be determined |

| Ring Breathing Modes | Value to be determined |

Note: This table would list the key predicted vibrational modes and their corresponding wavenumbers.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules.

Using the optimized ground-state geometry, electronic transition energies and oscillator strengths are calculated using TD-DFT, often with the same functional and basis set.[8] The solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 4: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value to be determined | Value to be determined |

| S₀ → S₂ | Value to be determined | Value to be determined |

| S₀ → S₃ | Value to be determined | Value to be determined |

Note: This table would present the major electronic transitions predicted by TD-DFT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts.

NMR chemical shifts are calculated using the GIAO method at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)) with respect to a reference standard like Tetramethylsilane (TMS).[8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability.[10] A smaller energy gap suggests higher reactivity.

Experimental Protocol:

The energies of the HOMO and LUMO are obtained from the output of the DFT calculations. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be derived from these energies.[10][11]

Table 5: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| EHOMO | Value to be determined |

| ELUMO | Value to be determined |

| HOMO-LUMO Energy Gap (ΔE) | Value to be determined |

| Ionization Potential | Value to be determined |

| Electron Affinity | Value to be determined |

| Chemical Hardness (η) | Value to be determined |

| Electronegativity (χ) | Value to be determined |

| Electrophilicity Index (ω) | Value to be determined |

Note: These values provide a quantitative measure of the molecule's electronic characteristics and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative stability.[5][7] It evaluates the electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.[12]

Experimental Protocol:

NBO analysis is performed on the optimized molecular structure using the NBO program integrated within a quantum chemistry software package. The analysis provides information on donor-acceptor interactions and their stabilization energies (E⁽²⁾).[13]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[7] Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[7]

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in non-linear optics.[14] Computational methods can predict the NLO properties of a molecule.

Experimental Protocol:

The first-order hyperpolarizability (β) can be calculated using the finite-field approach at a DFT level of theory.[5] This involves applying an external electric field and calculating the response of the molecule.

Table 6: Predicted NLO Properties of this compound (Illustrative)

| Property | Predicted Value |

| Dipole Moment (μ) | Value to be determined |

| Mean Polarizability (α) | Value to be determined |

| First-Order Hyperpolarizability (β) | Value to be determined |

Note: The magnitude of these properties will indicate the potential of this compound for NLO applications.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational methods and the derived molecular properties of this compound.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing the outlined DFT and post-DFT methodologies, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties. The resulting data will be invaluable for rationalizing its reactivity, guiding its synthetic derivatization, and predicting its potential applications in drug discovery and materials science. The execution of these proposed studies will fill a critical knowledge gap and pave the way for the informed design of novel this compound-based compounds with tailored functionalities.

References

- 1. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Account Suspended [pragmetis.com]

- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijstr.org [ijstr.org]

- 6. mdpi.com [mdpi.com]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. ajchem-a.com [ajchem-a.com]

- 10. irjweb.com [irjweb.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aimspress.com [aimspress.com]

- 14. par.nsf.gov [par.nsf.gov]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 1,4-Dichlorophthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazine (B143731) scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. Among these, 1,4-dichlorophthalazine stands out as a versatile and highly reactive intermediate, paving the way for the synthesis of a diverse library of novel compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of promising research avenues for this compound derivatives, with a primary focus on their anticancer and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further investigation in this exciting field.

Core Synthetic Strategies

This compound serves as a key building block for the synthesis of various derivatives. The two chlorine atoms are excellent leaving groups, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of diverse functionalities at the 1 and 4 positions of the phthalazine ring, enabling extensive structure-activity relationship (SAR) studies.

A common synthetic route to generate 1,4-disubstituted phthalazine derivatives involves a sequential substitution approach. The first chlorine atom is typically more reactive and can be selectively replaced by a nucleophile under milder conditions. Subsequently, the second chlorine atom can be substituted with a different nucleophile, leading to the creation of asymmetrical derivatives.

Promising Research Areas

Anticancer Drug Discovery